molecular formula C5H14ClNO2S B1522771 2-(Isopropylsulfonyl)ethanamine hydrochloride CAS No. 614753-55-8

2-(Isopropylsulfonyl)ethanamine hydrochloride

Cat. No. B1522771
CAS RN: 614753-55-8
M. Wt: 187.69 g/mol
InChI Key: DHFKENKHVSIOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylsulfonyl)ethanamine hydrochloride, also known as IPSE hydrochloride, is an organic compound belonging to the class of sulfonamides. It is a white, odourless and hygroscopic solid. It is mainly used as a reagent in various scientific research applications and laboratory experiments. IPSE hydrochloride is also used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, herbicides, and other compounds.

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Synthesis of Polyfunctionally Substituted Pyridine-2-(1H)-thiones Containing a Sulfone Moiety : This study focuses on the synthesis of compounds that can also be obtained by reactions involving sulfonyl-containing intermediates, highlighting the importance of sulfonyl groups in synthesizing complex molecules with potential pharmacological applications (Abu-Shanab, 2006).

  • High-Performance Liquid Chromatographic-Nuclear Magnetic Resonance Investigation : This research investigates the isomerization of alachlor-ethanesulfonic acid, demonstrating advanced analytical techniques to study chemical behavior and transformations, which could be relevant for understanding similar sulfonyl-containing compounds (Cardoza et al., 2004).

Metabolism and Environmental Studies

  • In Vivo Metabolism of Phenethylamine Derivatives in Rats : While focusing on a psychoactive compound, this study illustrates methodologies for identifying and analyzing metabolites, which is crucial for understanding the biotransformation of chemical substances, including those related to 2-(Isopropylsulfonyl)ethanamine hydrochloride (Kanamori et al., 2002).

  • Photocatalytic Oxidation of Gaseous 2-Chloroethyl Ethyl Sulfide Over TiO2 : This research demonstrates the use of photocatalytic processes to degrade chemical contaminants, offering insights into how similar methodologies might be applied to the degradation or transformation of sulfonyl-containing compounds in environmental samples (Martyanov & Klabunde, 2003).

Chemical Analysis and Speciation

  • Cloud Point Assisted Dispersive Ionic Liquid-Liquid Microextraction for Chromium Speciation : Although focused on metal speciation, this study showcases advanced techniques for trace analysis in biological samples, relevant for detecting and quantifying chemical compounds, including sulfonyl derivatives, in complex matrices (Shirkhanloo et al., 2016).

properties

IUPAC Name

2-propan-2-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFKENKHVSIOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.